This compound falls under the category of oxidative DNA lesions. It is classified as a modified nucleobase, which can disrupt normal base pairing during DNA replication and transcription.
The synthesis of 8-oxo-7,8-dihydrodeoxyguanine can be achieved through several chemical methods that mimic oxidative conditions. Common synthetic routes include:
In laboratory settings, the synthesis often involves:
The molecular structure of 8-oxo-7,8-dihydrodeoxyguanine features a modified guanine base with an additional oxygen atom at the C8 position. The structural formula can be represented as follows:
The compound exhibits distinct characteristics:
8-Oxo-7,8-dihydrodeoxyguanine participates in various chemical reactions:
The repair process involves:
The mechanism by which 8-oxo-7,8-dihydrodeoxyguanine affects cellular processes involves its incorporation into DNA during replication. When DNA polymerases encounter this modified base:
Studies indicate that approximately 5% of misincorporations lead to G:C to T:A transversions, contributing significantly to genomic instability and potential carcinogenesis .
Relevant analyses show that oxidative stress significantly increases levels of this compound within cells, correlating with increased mutation rates and potential disease states .
8-Oxo-7,8-dihydrodeoxyguanine serves several important roles in scientific research:
8-Oxo-7,8-dihydrodeoxyguanine (8-oxo-dG) is a structurally modified purine nucleoside formed when reactive oxygen species (ROS) oxidize the C8 position of 2'-deoxyguanosine (dG) in DNA. This modification creates a planar, bicyclic structure where the imidazole ring of guanine becomes saturated, introducing a carbonyl group at C8 and a proton at N7 ( [3] [5]). The molecule exhibits keto-enol tautomerism, with the 6,8-diketo form (8-oxo) predominating under physiological conditions (pH ~7.4) over the less stable 8-enol-6-keto form. This tautomeric equilibrium influences its hydrogen-bonding capabilities and mutagenic potential ( [6] [10]).
The C8 modification disrupts the aromaticity of the guanine ring system, reducing its resonance stabilization energy by approximately 15–20 kcal/mol compared to unmodified dG. This loss of aromaticity contributes to the lesion’s enhanced conformational flexibility, allowing rotation around the glycosidic bond that links the base to the deoxyribose sugar ( [4] [8]). Unlike canonical guanine, which predominantly adopts the anti conformation (χ ≈ –120°), 8-oxo-dG exhibits a reduced energy barrier for syn/anti interconversion, enabling both conformers to coexist significantly at biological temperatures.
Table 1: Key Structural Features of 8-oxo-dG vs. Deoxyguanosine (dG)
Property | 8-oxo-dG | dG |
---|---|---|
C8 Functional Group | Carbonyl (C=O) | Hydrogen (H) |
Imidazole Ring | Saturated (7,8-dihydro) | Aromatic |
Tautomeric Forms | Keto (major), Enol (minor) | Amino-keto (exclusive) |
Glycosidic Bond Preference | Syn and Anti near-equivalent | Anti (χ ≈ –120°) dominant |
Aromatic Stabilization | Reduced (~50% of dG) | Full resonance |
Guanine possesses the lowest oxidation potential among canonical DNA bases (–3.0 V vs. NHE), making it the primary target for ROS such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxynitrite ( [3] [8]). This vulnerability arises from its high electron density in the highest occupied molecular orbital (HOMO), localized over the C8═N7 bond. Oxidation at C8 generates 8-oxo-dG, which exhibits an even lower redox potential (≈0.74 V vs. NHE) than its parent nucleoside ( [3] [10]). Consequently, 8-oxo-dG is 10–100× more reactive toward secondary oxidation than dG, forming highly mutagenic secondary lesions like spiroiminodihydantoin (Sp) and guanidinohydantoin (Gh) under physiological conditions ( [7] [8]).
The oxidation kinetics are sequence-dependent: 5'-guanine clusters (e.g., GGG sequences) exhibit 5–10× higher oxidation rates due to radical cation migration ("hole hopping") to sites with the lowest ionization potential ( [4] [8]). Nuclear H₂O₂ generated by enzymes like lysine-specific demethylases (LSD1/2) further amplifies damage via Fenton reactions with chromatin-bound iron, producing •OH in proximity to DNA ( [4]).
Table 2: Redox Properties and Oxidation Products of Guanines in DNA
Species | Redox Potential (V vs. NHE) | Primary ROS Target | Major Oxidation Product(s) |
---|---|---|---|
Deoxyguanosine (dG) | –3.0 | •OH, ¹O₂, ONOO⁻ | 8-oxo-dG, Fapy-dG |
8-oxo-dG | ≈0.74 | •OH, O₂•⁻, H₂O₂ | Sp, Gh, DNA-protein cross-links |
The conformational plasticity of 8-oxo-dG underpins its mutagenic behavior during DNA replication. In the anti conformation, 8-oxo-dG forms standard Watson-Crick base pairs with cytosine (8-oxo-dG•C), mimicking unmodified dG. However, the steric clash between the C8 carbonyl and the sugar in the anti conformation drives a significant population (≈20–40%) toward the syn conformation ( [4] [6]). In this state, the Hoogsteen edge faces the pairing interface, enabling stable 8-oxo-dG•A mispairs via two hydrogen bonds (N7–H–N1 and O⁶–H–N6) ( [8]).
Structural studies confirm that DNA polymerases (e.g., Pol β) readily accommodate 8-oxo-dG•A pairs in their active sites, leading to G→T transversion mutations during replication ( [5] [8]). The frequency of misincorporation varies:
Telomeric G-quadruplexes and promoter GC-rich regions show heightened susceptibility to 8-oxo-dG due to their guanine density. Here, the lesion can alter non-canonical structures by stabilizing syn conformations in G-tetrads or disrupting transcription factor binding ( [3] [8]).
Incorporating 8-oxo-dG into duplex DNA causes localized helix destabilization, primarily through disrupted base stacking and altered hydration patterns. Thermodynamic measurements reveal:
The lesion’s impact depends on sequence context and partner bases:
In nucleosome core particles (NCPs), 8-oxo-dG oxidation triggers quantitative DNA-protein cross-linking (DPC) at specific sites (e.g., histone H4 tail lysines). DPC yields reach 30–100% depending on rotational positioning: DNA major grooves facing histones show maximal cross-linking ( [7]). These adducts impose severe helical distortions, inhibiting processes like transcription and replication until repaired.
Table 3: Thermodynamic and Structural Impact of 8-oxo-dG in DNA Duplexes
Context | Helix Destabilization (ΔTm/lesion) | Base Pairing | Structural Consequence |
---|---|---|---|
8-oxo-dG•C (anti) | –2°C | Watson-Crick | Minor groove widening |
8-oxo-dG•A (syn) | –5°C | Hoogsteen | Helix bending (~20°), reduced stacking |
Flanked by 5'-dG | –4°C | Variable | Enhanced syn population |
Nucleosome-facing major groove | Not applicable | Covalent DPC | DNA-histone cross-link, chromatin arrest |
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